Product packaging for Dimethyltrienolone(Cat. No.:CAS No. 10110-86-8)

Dimethyltrienolone

Cat. No.: B12781556
CAS No.: 10110-86-8
M. Wt: 298.4 g/mol
InChI Key: MEMDJKLEPFFNQS-ZGPIAVDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Anabolic-Androgenic Steroid Research

Dimethyltrienolone, known by the developmental code name RU-2420, is a synthetic and orally active anabolic-androgenic steroid (AAS). wikipedia.orgiiab.me It is structurally derived from nandrolone (B1676933) (19-nortestosterone), classifying it as a 17α-alkylated 19-nortestosterone derivative. wikipedia.orgiiab.meepfl.ch Anabolic-androgenic steroids are a class of synthetic compounds derived from the male sex hormone testosterone (B1683101). ous-research.no The scientific and research interest in these compounds lies in their ability to promote muscle growth and increase strength, which is why they are a major focus in endocrinological and pharmacological studies. ous-research.nonih.gov

First described in 1967, this compound was developed for research purposes and was never commercialized for medical use. epfl.ch Its unique structure includes methyl groups at the 7α and 17α positions, which significantly enhances its metabolic stability and its binding affinity for the androgen receptor (AR) when compared to non-alkylated analogues such as trenbolone (B1683226). It is chemically related to other potent synthetic steroids used in research, including metribolone (also known as methyltrienolone (B1676529) or R1881) and mibolerone. epfl.chwikipedia.org Specifically, this compound is the 7α,17α-dimethyl derivative of trenbolone and the 7α-methyl derivative of metribolone. epfl.ch This structural class of 17α-alkylated steroids is designed to resist metabolism in the liver, a key feature in much of the research conducted on these compounds.

The study of AAS like this compound is crucial for understanding the relationship between chemical structure and biological activity. nih.gov Researchers investigate these compounds to explore mechanisms of action, receptor interactions, and potential therapeutic applications related to muscle growth and androgenic activity. evitachem.com this compound's classification as an anabolic steroid stems from its ability to selectively bind to androgen receptors. evitachem.com

Significance as a Research Compound

This compound holds considerable significance in academic and scientific research due to its exceptionally high potency and strong, specific interactions with steroid hormone receptors. wikipedia.orgiiab.me It is considered one of the most potent AAS ever developed. wikipedia.orgepfl.ch In animal bioassays, it demonstrated over 100 times the anabolic and androgenic potency of the reference standard, methyltestosterone. wikipedia.orgiiab.meepfl.ch This high potency makes it a valuable tool for studying androgen receptor signaling pathways.

A key aspect of its significance is its high binding affinity for both the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). wikipedia.orgiiab.me This strong binding makes it an ideal reference compound, or ligand, in competitive binding assays aimed at characterizing the receptor-binding profiles of other steroids. oup.comoup.com Its resistance to enzymatic degradation further enhances its utility in these experimental settings.

The metabolic stability of this compound is another critical feature for research. The compound is not a substrate for the enzyme 5α-reductase, meaning it is not converted into a dihydro-metabolite, a process that can alter the activity of many other androgens in specific tissues like the skin and prostate. wikipedia.orgiiab.meepfl.ch Furthermore, it is not a substrate for aromatase, the enzyme that converts androgens into estrogens. wikipedia.orgiiab.meepfl.ch This lack of aromatization means it possesses no estrogenic activity, allowing researchers to study its androgenic and progestogenic effects in isolation, without the confounding influence of estrogenic actions. wikipedia.orgiiab.me This clean pharmacological profile makes it an important agent in research aimed at mapping the progesterone and androgen receptors. iiab.me

Detailed Research Findings

Research into this compound has elucidated its distinct chemical properties and its interactions at a molecular level.

Chemical Properties

The chemical characteristics of this compound have been well-defined through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. evitachem.com

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name (7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Other Names RU-2420; 7α,17α-Dimethyltrenbolone; 7α,17α-Dimethyl-δ9,11-19-nortestosterone
Molecular Formula C₂₀H₂₆O₂
Molecular Weight 298.4 g/mol

| CAS Number | 10110-86-8 |

Data sourced from multiple references. wikipedia.orgiiab.meevitachem.com

Receptor Binding Affinity

This compound's primary mechanism of action is its function as a potent agonist of the androgen and progesterone receptors. wikipedia.orgiiab.me Upon binding, the activated receptor complex modulates gene expression related to protein synthesis and muscle growth. evitachem.com Studies comparing the relative binding affinity (RBA) of various steroids have consistently shown this compound to be among the most potent ligands for these receptors.

Table 2: Relative Binding Affinities (%) of this compound and Other Steroids

Steroid Progesterone Receptor (PR) Androgen Receptor (AR) Estrogen Receptor (ER) Glucocorticoid Receptor (GR) Mineralocorticoid Receptor (MR)
This compound 306 180 0.1 22 52
Metribolone 208-210 199-210 <0.1 10-26 18
Nandrolone 20 154-155 <0.1 0.5 1.6
Testosterone 3 45-125 <0.1 1-5 <0.1

| Progesterone | 100 | 1 | <0.1 | 0.2 | 0.3 |

Values are percentages (%). Reference ligands (100%) were progesterone for the PR and testosterone for the AR. iiab.mewikipedia.org Data for other receptors are included for comparative context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O2 B12781556 Dimethyltrienolone CAS No. 10110-86-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10110-86-8

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1

InChI Key

MEMDJKLEPFFNQS-ZGPIAVDESA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O

Canonical SMILES

CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivation of Dimethyltrienolone

Precursor Compounds and Derivation Pathways

The creation of Dimethyltrienolone is rooted in the foundational structure of nandrolone (B1676933), which is chemically altered to yield related compounds that serve as intermediates or structural analogs.

This compound is a synthetic anabolic steroid that originates from nandrolone. epfl.chwikipedia.orgevitachem.com The synthetic pathway involves a series of significant chemical modifications to the nandrolone framework. evitachem.com This process is designed to introduce specific functional groups and structural features that are not present in the precursor molecule. The transformation from nandrolone typically requires controlled conditions, employing strong bases and specific chemical agents to achieve the desired molecular architecture. evitachem.com

This compound's chemical identity is closely linked to other potent nandrolone derivatives, namely Trenbolone (B1683226) and Metribolone (also known as Methyltrienolone). epfl.chwikipedia.org

Trenbolone: this compound is the 7α,17α-dimethyl derivative of Trenbolone. epfl.chwikipedia.org Trenbolone itself is a 19-nortestosterone derivative characterized by double bonds at the C9 and C11 positions. wikipedia.orgmdpi.com this compound shares this core tri-ene structure but features additional methyl groups at the C7α and C17α positions.

Metribolone (Methyltrienolone): this compound is the 7α-methyl derivative of Metribolone. epfl.chwikipedia.org Metribolone (R1881) is the 17α-methylated derivative of Trenbolone. wikipedia.orgchemnet.com The addition of a second methyl group at the 7α position distinguishes this compound from Metribolone, contributing to its unique receptor-binding characteristics. It is also described as the δ9,11 analogue of metribolone. epfl.chwikipedia.org

Key Chemical Reactions and Transformations

The synthesis of this compound from its nandrolone precursor is defined by several critical chemical transformations that build its final, complex structure.

A defining feature of this compound is the presence of two methyl groups at the 7α and 17α positions. These are introduced through specific methylation reactions during the synthesis process. evitachem.com

17α-Methylation: Similar to the synthesis of other orally active steroids like Metribolone and Methandrostenolone, a methyl group is added at the C17α position. wikipedia.orgresearchgate.net This alkylation is a crucial modification that significantly enhances the compound's oral bioavailability by sterically hindering hepatic metabolism. researchgate.net

7α-Methylation: The second methyl group is introduced at the C7α position. This modification further alters the steroid's three-dimensional shape and electronic properties, significantly influencing its binding affinity for the androgen receptor.

The synthesis employs specific methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of strong bases like potassium hydroxide (B78521) or sodium hydride, to facilitate these additions. evitachem.com

During the synthesis, structural rearrangements may occur to achieve the final, stable molecular conformation. evitachem.com The introduction of functional groups and double bonds can induce changes in the steroid's ring structure. These rearrangements are integral to forming the thermodynamically favored product. The process of creating a dienolate intermediate is a key step in steroid synthesis that involves such structural shifts. wits.ac.za

A critical transformation in the synthesis of this compound from a nandrolone precursor is the introduction of a conjugated system of double bonds. This compound's chemical name, 7α,17α-dimethylestra-4,9,11-trien-17β-ol-3-one, highlights this feature. epfl.chwikipedia.org The creation of double bonds at the Δ9 and Δ11 positions is what classifies it as a "trienolone" (a tri-ene ketone). This structural feature is also characteristic of Trenbolone and Metribolone. epfl.chwikipedia.orgmdpi.com This transformation, a dehydrogenation reaction, fundamentally alters the geometry of the steroid's B and C rings, resulting in a more planar and rigid molecule, which is a key factor in its high receptor binding affinity. researchgate.net

Synthetic Reagents and Reaction Conditions

The creation of this compound hinges on the careful selection of reagents and the stringent control of the reaction environment to facilitate specific chemical transformations, primarily the addition of methyl groups at the 7α and 17α positions. evitachem.comiiab.me

Methylating agents are crucial for introducing methyl groups onto the steroid framework. The synthesis of this compound and related steroids employs powerful reagents to form carbon-carbon bonds. evitachem.com Common methylating agents in steroid chemistry include dimethyl sulfate (DMS) and methyl iodide (MeI). evitachem.comnih.gov For instance, in the synthesis of certain methyl-substituted steroids, an excess of a methylating agent like methyl iodide may be used to drive the reaction to completion. google.com In the synthesis of the related compound Mibolerone, a methyl group is added at the C7 position using methylmagnesium bromide in the presence of a cuprous chloride catalyst, which directs the addition to the end of the conjugated system. iiab.me

Methylating Agent Chemical Formula Typical Role in Steroid Synthesis
Dimethyl Sulfate(CH₃)₂SO₄A potent methylating agent used for the alkylation of various substrates. evitachem.comnih.gov
Methyl IodideCH₃IUsed to introduce methyl groups, often in excess to promote methylation at specific sites. evitachem.comgoogle.com
Methylmagnesium BromideCH₃MgBrA Grignard reagent used for nucleophilic addition of a methyl group, particularly at the C7 position in related steroid syntheses. iiab.me

Strong bases are essential for creating the necessary reactive intermediates, such as enolates, which can then react with methylating agents. evitachem.comcore.ac.uk The synthesis of this compound typically requires strong bases like potassium hydroxide (KOH) or sodium hydride (NaH) to proceed effectively. evitachem.com These bases facilitate deprotonation at specific carbon atoms, enabling subsequent alkylation. core.ac.uk For example, the synthesis of certain fused pyridosteroids is accomplished in toluene (B28343) containing basic potassium hydroxide. nih.gov Similarly, deconjugation reactions in the synthesis of other 3-oxo-steroids are also achieved through the use of strong bases. rsc.org

Strong Base Chemical Formula Function in Synthesis
Potassium HydroxideKOHUsed to catalyze reactions and facilitate the formation of reactive intermediates in a solvent like toluene. evitachem.comnih.gov
Sodium HydrideNaHA powerful non-nucleophilic base used to deprotonate steroid ketones to form enolates for alkylation. evitachem.com

The success of this compound synthesis is highly dependent on the precise control of environmental parameters to optimize product yield and purity while minimizing side reactions. evitachem.com Key parameters include temperature, reaction duration, and the use of an inert atmosphere. evitachem.com Reactions may be conducted under an inert atmosphere, such as argon or nitrogen, to prevent the oxidation and degradation of sensitive intermediates. evitachem.com Temperature and reaction times are carefully managed; for example, related steroid methylation reactions may be conducted at temperatures around 55°C for 20 to 48 hours. evitachem.comgoogle.com Other advanced steroid syntheses may utilize heating or microwave-assisted conditions to accelerate reactions. nih.gov

Parameter Significance in Synthesis Typical Conditions/Rationale
TemperatureInfluences reaction rate and selectivity.Carefully controlled to optimize yield and prevent byproduct formation; may range from ambient to elevated temperatures (e.g., 50°-75°C). evitachem.comgoogle.com
TimeDetermines the extent of reaction completion.Monitored to ensure the reaction proceeds to completion without significant degradation of the product (e.g., 20-48 hours). evitachem.comgoogle.com
Inert AtmospherePrevents oxidation and degradation.Reactions involving sensitive reagents or intermediates are often run under nitrogen or argon. evitachem.com

Purification Techniques in this compound Synthesis (e.g., Column Chromatography)

Following the chemical synthesis, the crude product is a mixture containing the target compound, unreacted starting materials, and byproducts. Purification is a critical step to isolate this compound with high purity. evitachem.com Column chromatography is a predominant and effective technique used for the purification of steroids due to its efficiency and capacity for handling larger sample loads. evitachem.compsu.edu

In column chromatography, a stationary phase, most commonly silica (B1680970) gel or alumina, is packed into a column. column-chromatography.com The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents, known as the mobile phase, is passed through it. column-chromatography.com Compounds separate based on their differing affinities for the stationary and mobile phases. column-chromatography.com For steroid separations, common mobile phase systems include mixtures like hexane (B92381) and ethyl acetate. researchgate.net Other chromatographic methods used in steroid purification include preparative thin-layer chromatography (TLC) and the use of specific resins like Sephadex LH-20. psu.eduaip.org

Purification Technique Principle of Separation Common Application in Steroid Synthesis
Column ChromatographyDifferential adsorption of components onto a solid stationary phase (e.g., silica gel, alumina). column-chromatography.comPrimary method for purifying the final steroid product from reaction byproducts. evitachem.comaip.org
Preparative TLCSimilar to analytical TLC but on a larger scale to physically separate and recover compounds.Used for purification of smaller quantities or for method development before scaling up to column chromatography. aip.org
Sephadex LH-20 ChromatographySize-exclusion and partition chromatography based on polarity.Effective in fractionating steroid metabolites and for purification prior to further analysis. psu.edu

In-Process Monitoring and Analytical Control (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

To ensure the synthetic reaction is proceeding as expected, in-process monitoring is employed. evitachem.com This allows chemists to track the consumption of starting materials and the formation of the desired product over time. evitachem.com Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the principal analytical techniques used for this purpose. evitachem.com

TLC is a rapid, simple, and cost-effective method for the qualitative analysis of steroids. bioline.org.br It can quickly indicate the progress of a reaction by showing the appearance of product spots and the disappearance of reactant spots. researchgate.net HPLC offers greater resolution, higher sensitivity, and quantitative analysis, making it the preferred method for precise monitoring and final purity assessment. taylorfrancis.com For steroid analysis by HPLC, a common setup involves a C18 reversed-phase column with a mobile phase such as a water/methanol or water/acetonitrile mixture. bioline.org.brrevvity.com

Analytical Method Primary Use Key Features
Thin-Layer Chromatography (TLC)Rapid, qualitative monitoring of reaction progress. evitachem.combioline.org.brSimple, low-cost, allows for simultaneous analysis of multiple samples. bioline.org.br
High-Performance Liquid Chromatography (HPLC)Quantitative analysis, purity assessment, and reaction monitoring. evitachem.comtaylorfrancis.comHigh resolution, high sensitivity, provides accurate quantitative data. taylorfrancis.com

Receptor Binding and Molecular Interactions of Dimethyltrienolone

Affinity and Specificity for Androgen Receptors (AR)

Dimethyltrienolone's primary mechanism of action involves its function as a potent agonist of the androgen receptor. Its chemical structure, featuring methyl groups at the 7α and 17α positions, significantly enhances its metabolic stability and binding affinity for the AR.

High-Affinity Binding to Androgen Receptors

This compound is distinguished by having one of the highest known binding affinities for the androgen receptor among all anabolic-androgenic steroids. wikipedia.orgiiab.me This high affinity is a key contributor to its profound anabolic and androgenic effects. epfl.ch The strong bond it forms with the AR makes it a valuable reference compound in competitive binding assays designed to characterize the receptor-binding profiles of other steroids.

Comparative Receptor Binding Studies with Endogenous Androgens (e.g., Dihydrotestosterone (B1667394), Testosterone)

When compared to endogenous androgens, this compound demonstrates a markedly higher binding affinity for the androgen receptor. For instance, the relative binding affinity of Metribolone (a closely related compound, also known as Methyltrienolone (B1676529) or R1881) for the AR is 1.5 to 2.0 times higher than that of Dihydrotestosterone (DHT). johnshopkins.edu Both Metribolone and DHT bind to the intracellular androgen receptor with high affinity and low capacity. johnshopkins.edu

Interactive Data Table: Relative Binding Affinity for Androgen Receptor (AR)

CompoundRelative Binding Affinity (%) vs. Testosterone (B1683101)
Testosterone100
Dihydrotestosterone154
This compound180

Comparative Receptor Binding Studies with Synthetic Androgens (e.g., Methyltestosterone, Trenbolone (B1683226), Metribolone)

In animal bioassays, this compound has been shown to possess over 100 times the anabolic and androgenic potency of the reference AAS, Methyltestosterone. epfl.chepfl.ch Structurally, this compound is the 7α,17α-dimethyl derivative of Trenbolone and the 7α-methyl derivative of Metribolone. epfl.ch This structural modification significantly enhances its binding affinity. Metribolone itself is a potent AAS, with 120 to 300 times the oral anabolic potency of Methyltestosterone in animal studies. wikipedia.org

Interactive Data Table: Relative Binding Affinity of Synthetic Androgens for AR

CompoundRelative Binding Affinity (%) vs. Testosterone
Methyltestosterone99
Trenbolone190
Metribolone185
This compound180

Binding to Progesterone (B1679170) Receptors (PR) and Glucocorticoid Receptors (GR)

This compound is not only a potent androgen receptor agonist but also exhibits significant binding to the progesterone receptor. wikipedia.orgiiab.meepfl.ch In fact, it has a high affinity for both the AR and the PR. This dual activity is a notable characteristic of this compound.

Furthermore, studies have revealed that Metribolone (R1881), a compound structurally similar to this compound, can also bind to the glucocorticoid receptor. oup.comnih.govnih.gov This cross-reactivity is an important consideration in experimental settings, as it can lead to an overestimation of androgen receptor levels if not properly accounted for. oup.com The binding of Metribolone to the glucocorticoid receptor can be blocked by using an excess of a synthetic glucocorticoid like triamcinolone acetonide, which does not interfere with its binding to the androgen receptor. nih.gov

Interactive Data Table: Relative Binding Affinity for Progesterone and Glucocorticoid Receptors

CompoundRelative Binding Affinity (%) vs. Progesterone (PR)Relative Binding Affinity (%) vs. Dexamethasone (GR)
Progesterone100-
Dexamethasone-100
This compound30622
Metribolone21025

Kinetics of Receptor Binding and Dissociation

The kinetics of receptor binding and dissociation play a crucial role in the biological activity of steroids. Studies comparing Metribolone (R1881) and Dihydrotestosterone (DHT) have shown that while both bind to the androgen receptor with high affinity, their dissociation rates differ. johnshopkins.edu The dissociation of Metribolone from the androgen receptor is nearly twice as fast as that of DHT. johnshopkins.edu Specifically, the half-life of the Metribolone-receptor complex is approximately 68 hours, whereas the half-life of the DHT-receptor complex is around 111 hours. johnshopkins.edu

Influences on Androgen Receptor Binding Dynamics (e.g., Insulin)

Research has indicated that insulin can influence androgen receptor binding dynamics. In vitro studies have shown that insulin can increase the specific binding of Metribolone (R1881) to androgen receptors in cultured human skin fibroblasts. nih.gov This effect is due to an increase in the number of androgen receptor binding sites per cell, rather than a change in binding affinity. nih.gov The increase in androgen receptors appears to be part of a general anabolic effect of insulin on cellular protein content. nih.gov

This compound as a Ligand in Receptor Binding Assays

Due to its potent and specific binding characteristics, this compound is a significant compound in endocrinological and pharmacological research. Its high affinity for both the androgen receptor (AR) and progesterone receptor (PR) makes it a valuable tool for studying steroid receptor signaling pathways.

This compound's strong and specific binding to the androgen and progesterone receptors makes it an ideal reference ligand in competitive binding assays. These assays are designed to determine the receptor-binding profiles of other steroids. Its resistance to enzymatic degradation further enhances its utility in these experimental settings.

The high binding affinity of this compound for the AR is a key aspect of its use in research. In preclinical assays, it has demonstrated approximately 180% of the binding affinity of testosterone for the androgen receptor. vulcanchem.com Furthermore, its affinity for the progesterone receptor is notably high, showing 306% of the affinity of progesterone itself. vulcanchem.com This strong binding allows it to be used as a stable reference point in assays to measure the binding of other compounds.

Below is a table detailing the relative binding affinities (RBA) of this compound and other steroids for various receptors. The reference ligands for these comparisons were progesterone for the PR, testosterone for the AR, estradiol for the ER, dexamethasone for the GR, and aldosterone for the MR, each with an RBA of 100%. wikipedia.org

SteroidProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Estrogen Receptor (ER) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)
This compound 3061800.12252
Metribolone (R1881) 208-210199-210<0.110-2618
Mibolerone 214108<0.11.42.1
Nandrolone (B1676933) 20154-155<0.10.51.6
Testosterone 345-125<0.11-5-

Data sourced from Wikipedia's compilation of relative steroid affinities. wikipedia.org

Another study provides slightly different relative binding affinities, which are presented in the table below.

ParameterThis compoundTrenboloneMetribolone (R1881)
AR Binding Affinity 180%197%300%

This data is derived from receptor binding assays and preclinical toxicity studies. vulcanchem.com

While this compound itself is primarily used as a high-affinity ligand in competitive binding assays, its close structural relative, Metribolone (also known as Methyltrienolone or R1881), is widely used as a photoaffinity label for the androgen receptor. epfl.ch this compound is the 7α-methyl derivative of Metribolone. wikipedia.orgepfl.ch

Photoaffinity labeling is a technique used to identify and characterize receptor proteins. In this process, a ligand with a photoreactive group, such as [3H]methyltrienolone (tritiated R1881), is incubated with a preparation of receptors. nih.gov Upon irradiation with ultraviolet light, the ligand forms a covalent bond with the receptor, permanently "labeling" it. nih.govnih.gov This allows for the identification and characterization of the receptor protein, even after denaturation. nih.gov

Studies using [3H]R1881 as a photoaffinity label have been successful in characterizing androgen receptors from various sources, including rat prostate, human prostatic adenocarcinoma, and calf uterus. nih.gov For instance, in calf uterus cytosol, the DNA-binding form of the androgen receptor was identified as a protein with a molecular mass of approximately 95 kD. nih.gov In rat prostate cytosol, a receptor with a molecular mass of about 50 kD was labeled. nih.gov

Mechanisms of Action at the Cellular and Subcellular Levels

Androgen Receptor Activation and Translocation

The physiological effects of Dimethyltrienolone are mediated through its function as a potent agonist of the androgen receptor (AR). wikipedia.orgepfl.ch The AR is a ligand-inducible transcription factor that, in its unliganded state, resides predominantly in the cytoplasm of target cells, complexed with heat shock proteins (HSPs). e-century.us

The initial and critical step in this compound's mechanism of action is its binding to the ligand-binding domain (LBD) of the AR. This compound and its close analogue, Methyltrienolone (B1676529) (also known as Metribolone or R1881), are distinguished by their extremely strong binding affinity for the AR. steroid.comjuicedmuscle.com In fact, Methyltrienolone binds so strongly that it is frequently used as a reference compound in scientific research for assessing the binding affinity of other androgens. steroid.comwikipedia.org This high-affinity binding induces a significant conformational change in the AR protein. This structural alteration leads to the dissociation of the associated heat shock proteins, exposing the nuclear localization signals (NLS) on the receptor. e-century.us This unmasking of the NLS is the pivotal event that transforms the receptor from an inactive cytoplasmic protein into an activated complex ready for nuclear import.

Following its activation, the this compound-AR complex is actively transported from the cytoplasm into the cell nucleus. nih.govmdpi.com This process is required for the receptor to access the cell's genetic material. Studies using the closely related androgen Methyltrienolone (R1881) have demonstrated that agonist binding is a potent trigger for the nuclear localization of the AR. nih.govnih.gov In the absence of an activating ligand, the AR remains largely in the cytoplasm. nih.govresearchgate.net Once inside the nucleus, the activated receptor complex is capable of interacting directly with DNA to modulate gene transcription. nih.govduke.edu

Modulation of Gene Expression and Protein Synthesis Pathways

The primary anabolic effects of AAS like this compound are the result of altered regulation of gene transcription. nih.gov Once the activated this compound-AR complex is localized within the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), which are located in the regulatory regions of target genes. duke.edu This binding initiates the process of transcription, leading to the synthesis of messenger RNA (mRNA), which then directs the production of specific proteins. nih.govduke.edu

This process enhances the synthesis of proteins integral to muscle growth while potentially inhibiting catabolic processes. juicedmuscle.comnih.gov Key signaling pathways involved in myogenesis, such as the Notch and Wnt pathways, can be modulated by androgens, further contributing to their effects on muscle tissue. nih.govresearchgate.net The stimulation of the AR in muscle cells promotes growth, and research has identified that AAS administration can increase the expression of genes such as those for Insulin-like Growth Factor-1 (IGF-1), MyoD, and Myogenin, which are crucial for muscle repair and hypertrophy. researchgate.netnih.gov

Non-Substrate Status for Key Metabolizing Enzymes

A defining characteristic of this compound is its significant metabolic stability, which is a direct result of its unique chemical structure. This includes a 17α-methyl group and a 7α-methyl group. wikipedia.org This structure renders it resistant to the primary enzymes that metabolize many other androgens.

The enzyme 5α-reductase is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues such as the skin and prostate. wikipedia.orgnih.govwikipedia.org This conversion significantly amplifies the androgenic signal in these specific tissues. This compound, however, is not a substrate for 5α-reductase. wikipedia.orgepfl.ch Its potency is therefore not increased in these so-called "androgenic" tissues, and its effects are more uniform across different cell types. This resistance to 5α-reduction is a key pharmacological feature that distinguishes it from testosterone.

Aromatase is the enzyme that converts androgens into estrogens. wikipedia.org This process, known as aromatization, is responsible for the estrogenic side effects associated with some AAS. This compound's chemical structure prevents it from acting as a substrate for the aromatase enzyme. wikipedia.orgepfl.ch Consequently, it cannot be converted into estrogenic metabolites and possesses no estrogenic activity. wikipedia.orgepfl.ch This allows for the study of its direct androgenic and progestogenic effects without the confounding influence of estrogenic actions.

Interactive Data Table: Relative Binding Affinities (RBA) of this compound and Related Steroids

The following table presents the relative binding affinities of this compound and other steroids for various hormone receptors. The reference ligand for each receptor is set to 100%.

SteroidProgesterone (B1679170) Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound 290%280%<0.2%15%30%
Metribolone (R1881) 300%200%<0.2%30%5%
Trenbolone (B1683226) 60%100%<0.2%10%1%
Nandrolone (B1676933) 20%50%<0.2%1%<1%
Testosterone 1%100%<0.2%<1%1%
Progesterone 100%<1%<0.2%<1%5%
Dexamethasone 5%<1%<0.2%100%1%
Aldosterone 1%<1%<0.2%<1%100%
Data sourced from Wikipedia, which cites multiple scientific studies. wikipedia.org

Implications for Selective Androgen Receptor Modulation

The concept of a Selective Androgen Receptor Modulator (SARM) is based on developing compounds that produce the anabolic benefits of traditional AAS in muscle and bone while minimizing unwanted androgenic side effects in tissues like the prostate and skin. This compound's properties provide a unique perspective on the challenges and possibilities of achieving this selectivity.

This compound is distinguished by its extreme potency and its resistance to key metabolic enzymes. wikipedia.orgepfl.ch Unlike testosterone, which is converted by 5α-reductase to the more potent dihydrotestosterone (DHT) in androgenic tissues, this compound is not a substrate for this enzyme. wikipedia.orgepfl.chnih.gov This prevents localized amplification of its androgenic signal in tissues like the prostate gland. wikipedia.orgepfl.ch It is also resistant to aromatase, thereby avoiding conversion to estrogens. wikipedia.orgepfl.ch

Due to its exceptionally high and stable binding to the androgen receptor, the closely related compound Metribolone (R1881) is widely used in scientific research as a reference ligand. wikipedia.org It serves as a "gold standard" AR agonist in competitive binding assays designed to characterize the receptor-binding profiles of other novel compounds, including potential SARMs. sigmaaldrich.com This utility has been instrumental in advancing the understanding of AR structure and function. wikipedia.org

Despite possessing some characteristics desirable in a SARM, such as oral activity and resistance to 5α-reduction, this compound is not considered a selective modulator. Its immense potency is not tissue-selective; it is profoundly active as both an anabolic and an androgenic agent. epfl.ch Furthermore, its very high affinity for the progesterone receptor adds a layer of significant progestogenic activity, which is a departure from the targeted AR-specific action sought in SARM development. wikipedia.orgiiab.me This broad and powerful hormonal profile contrasts with the primary goal of therapeutic SARMs, which is to achieve a clear dissociation between desired anabolic effects and undesired androgenic or other hormonal actions.

Structure Activity Relationship Sar Studies of Dimethyltrienolone

Impact of Methyl Substitutions on Potency and Receptor Interaction

The introduction of methyl groups at specific positions in the steroid nucleus is a key strategy in the design of potent, orally active AAS. In Dimethyltrienolone, two such substitutions at the 7α and 17α positions dramatically enhance its pharmacological profile compared to its parent compounds.

Role of the 7α-Methyl Group

The addition of a methyl group at the 7α-position significantly influences the biological activity of this compound. This modification serves two primary functions: enhancing androgenic potency and preventing metabolic deactivation. The 7α-methyl group provides steric hindrance, a phenomenon where the size of a group prevents or retards a chemical reaction. msu.edukhanacademy.org This steric bulk effectively shields the steroid's A-ring from enzymatic attack by 5α-reductase. nih.gov The 5α-reduction of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) is a key step in androgen action in many tissues; however, in the case of nandrolone (B1676933) derivatives, 5α-reduction leads to metabolites with reduced affinity for the androgen receptor. By preventing this conversion, the 7α-methyl group ensures that this compound remains in its highly active form, thereby contributing to its sustained and potent androgenic effects.

Role of the 17α-Methyl Group

The 17α-methyl group is a hallmark of orally active AAS, and its presence in this compound is crucial for its oral bioavailability. kjsm.orgwikipedia.org The primary route of inactivation for many steroids is the oxidation of the 17β-hydroxyl group to a 17-keto group by the enzyme 17β-hydroxysteroid dehydrogenase in the liver. This "first-pass metabolism" significantly reduces the amount of active compound that reaches systemic circulation. The 17α-methyl group sterically hinders the approach of this enzyme to the 17β-hydroxyl group, thereby slowing down its metabolism and allowing the compound to be absorbed effectively when administered orally. nih.govnih.gov While this modification enhances oral activity, it is also associated with increased hepatotoxicity, a known side effect of 17α-alkylated AAS. wikipedia.org

Comparative Structural Analysis with Related Steroids (e.g., Trenbolone (B1683226), Metribolone)

To fully appreciate the SAR of this compound, it is insightful to compare its structure and activity with its close relatives, Trenbolone and Metribolone. All three compounds share the same 19-nortestosterone backbone and the characteristic 4,9,11-triene structure. The key differences lie in the methylation at the 7α and 17α positions.

Trenbolone is the parent compound, lacking methyl groups at both the 7α and 17α positions. While it is a potent AAS, it is not orally active and is administered as an ester via intramuscular injection.

Metribolone (Methyltrienolone) is the 17α-methylated derivative of Trenbolone. wikipedia.org The addition of the 17α-methyl group makes it orally active and a very potent androgen receptor agonist. amazonaws.com

This compound is the 7α,17α-dimethyl derivative of Trenbolone. wikipedia.org The addition of the 7α-methyl group further enhances its potency and metabolic resistance compared to Metribolone.

The progressive addition of methyl groups results in a stepwise increase in anabolic and androgenic potency, as reflected in their relative binding affinities for the androgen receptor.

Interactive Data Table: Relative Binding Affinities of this compound and Related Steroids

Compound7α-Methyl Group17α-Methyl GroupRelative Binding Affinity (%) for AR
Trenbolone NoNo197
Metribolone NoYes199-210
This compound YesYes180

Data sourced from Wikipedia's compilation of relative affinities of anabolic steroids.

Computational Approaches to SAR

Computational chemistry provides powerful tools to rationalize and predict the SAR of steroids. These methods allow for a detailed analysis of the interactions between a ligand and its receptor at the molecular level.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D properties of molecules with their biological activities. uniroma1.it In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies with a probe atom are calculated. slideshare.net These calculated fields are then used to build a statistical model that can predict the activity of new compounds.

The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions in space where specific properties are correlated with biological activity. researchgate.netdrugdesign.org

Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky groups are favorable for activity, while yellow contours indicate regions where bulky groups are detrimental. nih.gov For this compound, a CoMFA model would likely show a green contour near the 7α and 17α positions, indicating that the steric bulk of the methyl groups is beneficial for its high binding affinity.

Electrostatic Contour Maps: These maps use blue and red contours. Blue contours represent areas where positive charge is favorable for activity, while red contours indicate where negative charge is favorable. drugdesign.org The electrostatic potential around the dienone system and the hydroxyl group of this compound would be key features analyzed in a CoMFA study to understand their contribution to receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. For androgen receptor (AR) ligands like this compound, these models are essential for predicting binding affinities and understanding the structural features that govern potency. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly relevant. nih.gov

CoMFA models analyze the steric and electrostatic fields of a series of molecules to develop a correlation with their biological activities. uniroma1.it For a set of steroids binding to the androgen receptor, the model would calculate the shape and electronic properties of each molecule and relate them to their measured binding affinities. nih.gov The high receptor affinity of this compound makes it a significant compound in the datasets used to build and validate robust QSAR models for AR agonists. Its extreme potency provides a valuable anchor point for establishing the relationship between specific structural features and high-affinity binding.

The biological data required for these models consists of precise measurements of binding affinity. This compound exhibits a very high relative binding affinity (RBA) for the androgen receptor, significantly greater than the reference androgen, testosterone. wikipedia.org This high affinity, along with data from other structurally diverse steroids, is used to construct a model that can predict the affinity of novel or untested compounds. nih.gov

The table below presents the relative binding affinity data for this compound and a related compound compared to reference hormones, which is the type of quantitative data used in QSAR studies.

CompoundStructural ModificationAndrogen Receptor RBA (%)Progesterone (B1679170) Receptor RBA (%)
TestosteroneReference Androgen1001
ProgesteroneReference Progestin2100
Metribolone (Methyltrienolone, R1881)Δ⁹,¹¹-17α-Methyl-19-NT190214
This compound (RU-2420)Δ⁹,¹¹-7α,17α-Dimethyl-19-NT306180

These QSAR models can then be visualized using 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges would be predicted to increase or decrease binding affinity, guiding the design of new potent and selective AR ligands.

Homology Modeling in Receptor Interaction Studies

Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a protein's structure when an experimental structure is not available. This is achieved by using the known crystal structure of a related homologous protein as a template. In the case of the androgen receptor (AR), high-resolution crystal structures of its ligand-binding domain (LBD) are available, which can preclude the need for generating a model from scratch. nih.gov

Specifically, the crystal structure of the human AR LBD has been solved in complex with various agonist ligands, including Metribolone (Methyltrienolone, R1881). nih.gov R1881 is a potent synthetic androgen that is structurally very similar to this compound, differing only by the absence of a 7α-methyl group. wikipedia.orgwikipedia.org The availability of this co-crystal structure provides a highly accurate template for studying the interactions of other androgens.

To investigate this compound's interaction with the AR, molecular docking simulations are performed. In this process, the 3D structure of this compound is computationally placed into the binding pocket of the AR LBD model derived from the R1881-bound crystal structure. nih.gov These simulations calculate the most favorable binding orientation (pose) of the ligand and estimate the strength of the interaction.

These models reveal the specific molecular interactions between this compound and the amino acid residues lining the AR's ligand-binding pocket. Key interactions for androgen binding typically include hydrogen bonds with residues such as Gln711 and Arg752, as well as extensive hydrophobic contacts within the pocket. nih.gov By analyzing the docked pose of this compound, researchers can hypothesize how its unique structural features, such as the 7α-methyl and 17α-methyl groups, contribute to its exceptionally high binding affinity and potent agonist activity. This structural insight is crucial for understanding the molecular basis of its function and for the rational design of other receptor modulators.

Metabolism and Biotransformation in Research Models

In Vitro Metabolic Profiling (e.g., Human Microsomes)

In vitro metabolic studies are crucial for predicting how a compound will be processed in the body. These assays typically use subcellular fractions from relevant tissues, such as the liver, which is the primary site of steroid metabolism. For anabolic steroids, human liver microsomes and S9 fractions are standard models for investigating Phase I (functionalization) and Phase II (conjugation) metabolic reactions.

Dimethyltrienolone is characterized by its very high resistance to hepatic metabolism. wikipedia.orgwikiwand.com This stability is attributed to its 17α-methyl group, which sterically hinders the oxidation of the 17β-hydroxyl group, and its 4,9,11-triene structure. wikipedia.org Consequently, when studied in in vitro systems like human liver microsomes, the rate of its metabolism is exceptionally low compared to other steroids.

While specific metabolic profiling data for this compound is scarce due to its stability, the methodologies are well-established from studies of related compounds. For instance, research on Methyltrienolone (B1676529) (a closely related steroid lacking the 7α-methyl group) using human liver microsomes has identified several metabolic pathways, including hydroxylation and glucuronidation. nih.gov Similarly, studies on Mibolerone (7α,17α-dimethyl-19-nortestosterone), an isomer of this compound lacking the 9,11 double bond, have utilized microbial fermentation models to generate metabolites, demonstrating that the core structure can be modified under specific biological conditions. plos.orgnih.gov

Table 1: Common In Vitro Model Systems for Steroid Metabolism Studies

Model System Description Primary Use in Steroid Metabolism
Human Liver Microsomes (HLM) Vesicles of endoplasmic reticulum from human liver cells containing Phase I enzymes (e.g., Cytochrome P450s). Investigating oxidative metabolism (e.g., hydroxylation), a key pathway for many steroids. nih.gov
Human Liver S9 Fraction A mixture of microsomes and cytosol from human liver cells, containing both Phase I and Phase II enzymes. Studying both functionalization (Phase I) and conjugation (e.g., glucuronidation, sulfation) reactions.
Hepatocytes Intact liver cells cultured in vitro, providing a more complete picture of metabolic processes, including uptake and transport. Comprehensive metabolic profiling that more closely mimics the in vivo environment. nih.gov

| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., a specific CYP450 isoform) expressed in a cellular system. | Identifying the specific enzymes responsible for a particular metabolic conversion. |

Identification and Characterization of Metabolites (e.g., using Liquid Chromatography/High-Resolution Mass Spectrometry)

The identification of metabolites is fundamental to understanding a compound's biotransformation. Given this compound's high metabolic stability, the detection and characterization of its potential metabolites require highly sensitive analytical techniques. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the state-of-the-art method for this purpose. nih.gov

This technique allows for the separation of the parent drug from its metabolites, followed by precise mass measurement, which helps in determining the elemental composition of each unique compound. Subsequent fragmentation analysis (MS/MS) provides structural information for tentative identification.

Studies on the related steroid Methyltrienolone demonstrate the power of this approach. Its biotransformation in human microsomes yielded seven groups of Phase I metabolites. nih.gov These were identified through LC-HRMS as products of 17-epimerization, mono-hydroxylation, dihydroxylation, and reduction combined with hydroxylation. nih.gov The main Phase II metabolites, the glucuronide conjugates of these products, were also identified. nih.gov This methodology serves as the standard for how the biotransformation of a stable steroid like this compound would be investigated, focusing on trace-level detection of any potential metabolic products.

Metabolic Pathways in Animal Models (e.g., Rat Liver Postmitochondrial Supernatant)

Animal models provide insight into the in vivo metabolic fate of a compound. Research on steroids structurally similar to this compound in rats corroborates its expected metabolic stability. For example, Methyltrienolone is reportedly not metabolized in rat prostate cytosol. nih.gov Furthermore, 7α-methyl-19-nortestosterone, which shares the 7α-methyl group with this compound, showed no perceptible metabolism in the rat prostate and epididymis and was only slowly metabolized in the liver, with approximately 85% of the compound remaining after a 30-minute incubation. nih.gov

These findings suggest that this compound itself is largely resistant to biotransformation in key androgen-target tissues and the liver in animal models. Its structure prevents it from acting as a substrate for key steroid-metabolizing enzymes like 5α-reductase (which reduces the A-ring) and aromatase (which converts androgens to estrogens). wikipedia.org

In contrast to the high stability in mammalian systems, studies using microbial models have shown that related structures can be metabolized. The biotransformation of Mibolerone (7α,17α-dimethyl-19-nortestosterone) with fungal cultures like Cunninghamella blakesleeana and Macrophomina phaseolina yielded several hydroxylated metabolites. plos.orgnih.gov This indicates that while the molecule is robust, enzymatic hydroxylation at various positions is possible, even if it does not readily occur in mammalian liver models.

Comparative Metabolic Studies in Different Model Systems

Comparing the metabolism of this compound to other anabolic steroids highlights its unique stability. Unlike testosterone (B1683101), which is extensively metabolized by 5α-reductase to the more potent dihydrotestosterone (B1667394) (DHT) in androgenic tissues, this compound is not a substrate for this enzyme. wikipedia.orgkjsm.org This means its potency is not altered in tissues like the skin and prostate.

Its stability can be contrasted with that of other 17α-alkylated steroids. While the 17α-methyl group generally confers resistance to hepatic degradation, the addition of the 7α-methyl group and the 4,9,11-triene system in this compound dramatically enhances this effect. Methyltrienolone, which lacks the 7α-methyl group, undergoes some metabolism, whereas this compound is even more resistant. wikipedia.orgnih.gov This comparison underscores the critical role of this compound's specific structural modifications in preventing metabolic breakdown.

Table 2: Comparative Metabolic Features of this compound and Related Steroids

Compound Key Structural Features Substrate for 5α-Reductase? Substrate for Aromatase? General Metabolic Profile
This compound 17α-methyl, 7α-methyl, 4,9,11-triene No wikipedia.org No wikipedia.org Extremely high resistance to metabolism in mammalian models. epfl.chwikiwand.com
Methyltrienolone (Metribolone) 17α-methyl, 4,9,11-triene No No High resistance, but undergoes some hydroxylation, epimerization, and conjugation. nih.gov
Mibolerone 17α-methyl, 7α-methyl No No High resistance in mammalian models; can be hydroxylated by fungal models. plos.orgnih.gov

| Testosterone | None (endogenous reference) | Yes | Yes | Extensive metabolism via oxidation, reduction (5α-reductase), and aromatization. kjsm.org |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography coupled with mass spectrometry is the cornerstone of steroid detection, providing the necessary separation and identification capabilities. rug.nl These methods are routinely used by anti-doping laboratories to screen for a wide array of prohibited substances. wada-ama.orgwada-ama.org

Gas chromatography-mass spectrometry (GC-MS) has long been a standard method for the analysis of anabolic steroids. rug.nlwada-ama.org The technique involves the separation of volatile compounds, which often requires a chemical derivatization step for steroids to improve their volatility and chromatographic properties. researchgate.net However, for certain steroids like trenbolone (B1683226) and its derivatives, which are structurally related to Dimethyltrienolone, GC-MS methods can be complicated by the formation of unspecific derivatization products and artifacts. researchgate.net Despite these challenges, GC-MS remains a valuable tool, particularly with high-resolution mass spectrometry (GC-HRMS), for identifying long-term metabolites. bmj.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently the method of choice for analyzing compounds like Methyltrienolone (B1676529), a close analog of this compound. researchgate.net This preference is due to the excellent proton affinity of these steroids, a result of their large, conjugated π-electron systems, which makes them well-suited for electrospray ionization (ESI) in LC-MS. researchgate.net LC-MS/MS generally offers higher sensitivity and requires less sample preparation, as it often eliminates the need for derivatization. researchgate.netnih.gov This technique is effective for analyzing both the parent compound and its conjugated metabolites (glucuronides and sulfates) directly from biological matrices. rug.nl

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
PrincipleSeparates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Sample DerivatizationOften required to increase steroid volatility and stability. researchgate.netGenerally not required, simplifying sample preparation. researchgate.net
Suitability for this compoundCan be complicated by artifacts and unspecific derivatization products for structurally similar compounds. researchgate.netMethod of choice due to high proton affinity and minimal sample preparation. researchgate.net
Metabolite AnalysisEffective for certain metabolites, but hydrolysis of conjugates is necessary.Allows for the direct analysis of intact conjugated metabolites (e.g., glucuronides). rug.nl

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool in the analytical arsenal (B13267) for steroid detection. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an analyte and its fragments. This capability is decisive for the structural elucidation of previously unknown "designer" steroids and novel metabolites. bmj.comnih.gov

When coupled with liquid chromatography (LC-HRMS), the technique enables the detection and tentative identification of metabolites from complex biological samples, such as those generated from in-vitro studies with human liver microsomes. nih.govdntb.gov.ua The high specificity of HRMS allows analysts to distinguish analytes from background interferences, enhancing the reliability of identification. scielo.br For example, the use of HRMS was critical in identifying new long-term metabolites for other anabolic steroids, significantly improving detection capabilities. bmj.com

Advantage of HRMSDescriptionRelevance to this compound Detection
High Mass AccuracyProvides exact mass measurements, enabling the calculation of elemental formulas for parent drugs and metabolites. nih.govCrucial for identifying unknown metabolites and distinguishing them from endogenous compounds. bmj.com
High SpecificityEffectively separates analyte signals from matrix interferences, reducing false positives. scielo.brImproves confidence in the identification of the steroid in complex biological matrices like urine or whey protein. scielo.br
Retrospective AnalysisFull-scan data acquisition allows for re-interrogation of data for newly discovered metabolites without re-analyzing the sample. scielo.brEnables laboratories to search for new this compound metabolites in previously collected data.
Structural ElucidationAnalysis of fragment ions helps in proposing the chemical structure of novel compounds. researchgate.netnih.govEssential for characterizing the biotransformation pathways of this compound.

Strategies for Long-Term Metabolite Detection

A key goal in anti-doping research is to extend the window of detection for administered steroids. This is achieved by identifying long-term metabolites, which are metabolic products that remain in the body for an extended period after the parent drug has been cleared. researchgate.net Research on Methyltrienolone, a closely related compound, has shown that metabolic pathways can include 17-epimerization, hydroxylation, and the formation of 18-nor metabolites. nih.gov These 18-nor metabolites are considered potential candidates for long-term detection. nih.gov Similarly, studies on other anabolic steroids have successfully identified metabolites with rearranged steroid D-rings or hydroxylated side chains that can be detected for weeks after administration. researchgate.net Identifying such metabolites for this compound would be a significant advancement in detecting its misuse.

Non-Targeted and Indirect Analytical Approaches for Modified Steroids

To combat the use of "designer" steroids—compounds that are synthesized to be undetectable by routine screening—analytical laboratories employ non-targeted and indirect approaches. bmj.com

Non-Targeted Analysis : This strategy does not look for a specific list of known compounds. Instead, it screens for structural features common to a class of substances. bmj.com For example, a precursor ion scan in LC-MS/MS can be set to detect a common fragment ion shared by many anabolic steroids. bmj.comresearchgate.net While this approach is more comprehensive, it may have higher limits of detection compared to targeted analyses. bmj.com

Indirect Analysis : This approach focuses on the biological effects of the administered steroid rather than detecting the compound itself. The administration of an exogenous AAS like this compound typically suppresses the production of endogenous steroids. bmj.com Monitoring an athlete's urinary steroid profile over time, as part of the Athlete's Biological Passport (ABP), can reveal significant variations indicative of doping. bmj.com Abnormally low levels of endogenous steroids could trigger further, more specific analyses, such as isotope ratio mass spectrometry (IRMS), to confirm the presence of a synthetic steroid. bmj.com

Application in Research on Steroid Detection in Biological Matrices

The practical application of these advanced analytical methods is centered on their ability to reliably detect this compound and its metabolites in various biological matrices. nih.gov

Urine : Urine is the most common matrix for doping control due to its non-invasive collection and the presence of concentrated drug metabolites. nih.gov Sample preparation typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances before analysis by GC-MS or LC-MS. nih.gov

Blood (Serum/Plasma) : Blood samples are also used, providing information about the parent compound in circulation. nih.gov

In Vitro Metabolism Studies : To proactively identify potential human metabolites of new steroids, researchers use in vitro models, such as incubation with human liver microsomes or hepatocytes. nih.govdntb.gov.ua The resulting metabolites are characterized using techniques like LC-HRMS. nih.gov These identified metabolites can then be added to targeted screening methods for real-world samples. For Methyltrienolone, in vitro studies have identified several Phase I metabolites, including those resulting from epimerization and hydroxylation, as well as Phase II glucuronide conjugates. nih.gov

Theoretical and Computational Investigations

Predictive Modeling of Pharmacological Interactions

Predictive modeling is essential for understanding how a ligand like Dimethyltrienolone interacts with its biological targets, primarily the androgen receptor (AR). These models can forecast binding affinity, orientation, and the dynamic consequences of this binding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.com This method models the three-dimensional structure of the ligand-receptor complex and uses a scoring function to estimate the binding affinity. jscimedcentral.comfrontiersin.org In the context of androgens, docking simulations are crucial for understanding the structural basis of their interaction with the ligand-binding pocket (LBP) of the androgen receptor.

Research using methyltrienolone (B1676529) as a potent androgen agonist reveals key interactions within the AR LBP. Docking studies show that the binding of androgens is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov For instance, specific hydrogen bonds are often formed between the ligand and key amino acid residues in the receptor. One study highlighted that methyltrienolone forms a crucial hydrogen bond with Threonine 877 (Thr877) in the AR LBP. nih.gov Other residues, such as Arginine 752 (Arg752) and Asparagine 705 (Asn705), are also identified as critical for the stable binding of agonists. nih.gov

The primary goal of these simulations is to achieve an optimized conformation with the lowest possible system-free energy. jscimedcentral.com The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction; a more negative value suggests a stronger binding. frontiersin.org

Table 1: Key Amino Acid Residues in the Androgen Receptor LBP Involved in Ligand Binding (Based on Agonist Docking Studies)

Residue Helix Location Type of Interaction Reference
Asparagine 705 (Asn705) Helix 3 Hydrogen Bond nih.gov
Arginine 752 (Arg752) Helix 5 Hydrogen Bond nih.gov
Threonine 877 (Thr877) Helix 11 Hydrogen Bond nih.gov

This table is based on data from studies on various androgens, including methyltrienolone, interacting with the androgen receptor.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com These simulations model the movements and interactions of atoms and molecules, providing a near-realistic view of the compound's behavior within its biological target. frontiersin.orgmdpi.com

MD simulations performed on the androgen receptor bound to agonist ligands like methyltrienolone reveal that ligand binding significantly regulates the interactions within the receptor's functional sites. nih.gov A key finding is that agonist binding stabilizes the conformation of Helix 12 (H12), a critical structural element for coactivator recruitment and subsequent gene transcription. nih.govoup.com The binding of an agonist induces a structural rearrangement that creates a functional surface on the AF-2 (activation function 2) region, facilitating the binding of coactivator proteins. nih.gov

The stability of the complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov In studies of the AR, regions like H12 may show higher RMSF values in the absence of a stabilizing agonist. oup.com

Simulations have shown that in the presence of an agonistic ligand, the RMSD of the AR LBD remains low (around 2-3 Å), indicating a stable conformation. nih.gov Conversely, when bound to an antagonist or in an unbound (apo) state, the receptor, particularly the AF-2 region, exhibits greater structural changes and higher RMSD values. nih.gov

Quantum Chemical Calculations of Molecular Stability and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. amazonaws.comjmchemsci.com These methods analyze the distribution of electrons within a molecule to predict its chemical properties.

A key concept in this area is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons.

LUMO is the lowest energy orbital that is unoccupied. It is associated with the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. researchgate.net A smaller energy gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. amazonaws.comresearchgate.net In drug design, a molecule with a small energy gap is often predicted to be more reactive towards its biological target. amazonaws.comnanobioletters.com

In a study analyzing various compounds for prostate cancer inhibition, methyltrienolone was used as a control drug, and its electronic properties were calculated using DFT. amazonaws.com These calculations provide a quantitative basis for understanding the molecule's intrinsic reactivity.

Table 2: Calculated Quantum Chemical Descriptors (Illustrative)

Descriptor Symbol Definition Significance
HOMO Energy EHOMO Energy of the highest occupied molecular orbital. Relates to electron-donating ability.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital. Relates to electron-accepting ability.
Energy Gap ΔE ΔE = ELUMO - EHOMO Predicts chemical reactivity and kinetic stability. researchgate.net
Electronegativity χ χ ≈ -(EHOMO + ELUMO)/2 Measures the ability to attract electrons in a bond. amazonaws.com
Chemical Hardness η η ≈ (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. amazonaws.com

This table defines common quantum chemical descriptors calculated via methods like DFT.

Structural Equation Modeling in Related Steroid Research Contexts

Structural Equation Modeling (SEM) is a multivariate statistical analysis technique used to analyze structural relationships. researchgate.net This method combines factor analysis and multiple regression to test and estimate causal relationships between multiple variables, including latent (unobserved) variables. researchgate.netmdpi.com While direct SEM studies on the molecular properties of this compound are not available, the methodology is applied in the broader field of steroid research to understand complex interrelationships.

For example, SEM has been used to investigate the behavioral and environmental factors associated with non-prescription anabolic steroid use in adolescents. In one study using data from the Youth Risk Behavior Survey, SEM was employed to model the relationships between physical activity, unsafe school environments, and steroid use. mdpi.comnih.gov The model revealed that while physical activity was not significantly associated with steroid use, an unsafe school environment was a significant predictor. mdpi.comnih.gov

In another context, SEM was used in physiological research to model the interplay between steroid hormones, body condition, and immune function in amphibians. researchgate.net The models explored the causal pathways between plasma corticosterone (B1669441) and testosterone (B1683101) levels, body index, and immune responses like bacterial killing ability. researchgate.net These studies demonstrate the utility of SEM in testing complex hypotheses and understanding the multifaceted relationships involving steroids in a biological or social system.

Table 3: List of Compounds Mentioned

Compound Name Other Names/Synonyms
Bicalutamide -
Corticosterone -
Dihydrotestosterone (B1667394) DHT
This compound RU-2420, 7α,17α-Dimethyltrenbolone
Flutamide -
Methyltestosterone -
Methyltrienolone Metribolone, R1881

Emerging Research Areas and Future Perspectives

Exploration of Novel Steroid Derivatives and Modulators

The quest for compounds with more selective and potent actions on specific tissues has led to the exploration of novel steroid derivatives based on the Dimethyltrienolone scaffold. This compound, a 17α-alkylated derivative of nandrolone (B1676933), possesses a chemical structure that confers high potency. wikipedia.org Researchers are investigating modifications to this structure to create selective androgen receptor modulators (SARMs). evitachem.commdpi.com The goal is to develop compounds that can elicit the anabolic effects on muscle and bone while minimizing the androgenic side effects on tissues like the prostate and skin. nih.gov

The synthesis of new derivatives often involves methylation or other structural modifications to the nandrolone backbone. evitachem.com These alterations aim to enhance the binding affinity for the androgen receptor (AR) and improve metabolic stability. The development of compounds like Dimethandrolone and Trestolone, which are also 19-nortestosterone derivatives, highlights the ongoing effort to create potent, orally active androgens with potentially improved therapeutic profiles. mdpi.comnih.gov Future research will likely focus on creating a wider array of such derivatives, exploring different substitutions on the steroid nucleus to fine-tune their biological activity and tissue selectivity. evitachem.com

Development of Advanced Analytical Techniques for Comprehensive Profiling

The detection and characterization of this compound and its metabolites are crucial for both research and anti-doping purposes. wada-ama.orgresearchgate.net Advanced analytical techniques are continuously being developed to improve the sensitivity and specificity of detection methods. nih.gov

Key Analytical Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the primary methods used for the detection of anabolic agents. wada-ama.org LC-MS/MS, in particular, is favored for its ability to analyze compounds like trenbolone (B1683226) and its derivatives, which have good proton affinity due to their conjugated pi-electron systems. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is increasingly used to identify new metabolites of synthetic steroids like methyltrienolone (B1676529), a compound closely related to this compound. nih.gov This technique allows for the discovery of long-term metabolites, which can extend the window of detection in doping control. nih.govbmj.com

Reporter Gene Assays: These bioassays are used to profile the androgenic, progestagenic, estrogenic, and glucocorticoid activities of compounds. researchgate.net They provide a functional measure of a steroid's activity at different nuclear receptors.

Future advancements will likely involve the refinement of these techniques to achieve even lower detection limits and to develop non-targeted approaches for identifying novel, "designer" steroids. researchgate.netbmj.com The use of mammalian reporter gene bioassays is also a promising area for detecting the abuse of anabolic androgenic steroids. kjsm.org

Integration of Multi-Omics Data in Receptor-Mediated Actions

Understanding the full spectrum of this compound's effects requires a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to elucidate the complex cellular responses to potent androgen receptor agonists.

Upon binding to the androgen receptor, this compound initiates a cascade of events leading to changes in gene expression. evitachem.com Transcriptomic studies can identify the full set of genes regulated by this compound in different tissues. For instance, studies on the androgen receptor (AR) have shown that it regulates a vast network of genes involved in processes like cell proliferation and metabolism. nih.gov

Proteomics can then be used to study the changes in protein expression that result from these altered gene transcripts. This can reveal the downstream effector proteins that mediate the physiological effects of the steroid. Furthermore, proteomics can identify the co-regulatory proteins that interact with the AR, providing insights into the mechanisms of tissue-specific gene regulation. mdpi.com

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or tissue in response to this compound. This can help to understand the metabolic pathways that are altered to support anabolic processes like muscle growth.

By integrating these different "omics" datasets, researchers can construct comprehensive models of this compound's action, from receptor binding to physiological outcome. This approach holds the key to understanding the tissue-selective effects of androgens and to identifying new therapeutic targets.

Advanced Computational Methodologies for Ligand Design

Computational methods are playing an increasingly important role in the design of new steroid receptor ligands. These techniques allow for the virtual screening of large compound libraries and the rational design of molecules with desired properties. nih.govresearchgate.net

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. ajol.inforesearchgate.netchemsociety.org.ng Studies have used docking to analyze the interaction of various compounds with the androgen receptor's ligand-binding domain. aacrjournals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the potency of new, unsynthesized derivatives.

Artificial Intelligence (AI) and Machine Learning: AI-based methods are being developed to generate novel molecular structures with specific activities. nih.gov These approaches can explore a vast chemical space to identify promising candidates for dual-target or highly selective ligands.

Future developments in this area will likely involve the use of more sophisticated computational models that can accurately predict not only binding affinity but also the functional consequences of ligand binding, such as the recruitment of co-activators or co-repressors. escholarship.org These advanced methods will accelerate the discovery of new and improved steroid receptor modulators.

Role in Mechanistic Studies of Nuclear Receptor Function

This compound, due to its high potency and receptor affinity, serves as a valuable tool for studying the fundamental mechanisms of nuclear receptor function. wikipedia.orgwikipedia.org Nuclear receptors are a large family of transcription factors that mediate the effects of steroid hormones, thyroid hormones, and other signaling molecules. nih.gov

This compound's interaction with the androgen receptor (AR) and progesterone (B1679170) receptor (PR) allows researchers to probe the structural and functional aspects of these receptors. iiab.me For example, the binding of potent ligands like this compound induces conformational changes in the receptor that are critical for its interaction with DNA and other proteins. nih.gov

Key Research Areas:

Receptor Dimerization and DNA Binding: Studying how this compound influences the formation of receptor homodimers and their binding to specific DNA sequences (hormone response elements).

Cofactor Recruitment: Investigating how the ligand-bound receptor recruits co-activator and co-repressor proteins, which are essential for modulating gene transcription. oatext.com

Receptor Cross-Talk: this compound can be used to study the cross-talk between different nuclear receptor signaling pathways. oup.com For instance, the interaction between the androgen receptor and other transcription factors like NF-κB can be explored. oup.comresearchgate.net

By using potent and specific ligands like this compound, scientists can dissect the intricate molecular events that govern nuclear receptor signaling. This knowledge is crucial for understanding both normal physiology and the pathophysiology of diseases where these receptors are implicated, such as prostate cancer. nih.gov

Q & A

Q. How can advanced analytical techniques (e.g., LC-MS/MS) improve detection limits for this compound metabolites?

  • Optimize sample preparation (e.g., solid-phase extraction) and validate methods via spike-recovery experiments.
  • Use isotope-labeled internal standards to correct for matrix effects and instrument drift .

Methodological Considerations Table

AspectBasic Research FocusAdvanced Research Focus
Research Question FINER/PICO frameworks Resolving contradictions via sensitivity analysis
Data Collection Standardized protocols Open-access reproducibility
Ethics Animal welfare compliance Conflict-of-interest transparency
Analysis Descriptive statistics Meta-regression/Delphi consensus

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.